(1S,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL
Description
“(1S,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL” is a chiral amino alcohol derivative featuring a 4-(difluoromethoxy)phenyl substituent.
The difluoromethoxy group (-OCF₂H) may enhance metabolic stability and lipophilicity compared to methoxy or hydroxy analogs, influencing pharmacokinetic properties .
Properties
Molecular Formula |
C10H13F2NO2 |
|---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-[4-(difluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H13F2NO2/c1-6(14)9(13)7-2-4-8(5-3-7)15-10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9-/m1/s1 |
InChI Key |
QPCOYUQWFPPPCI-HZGVNTEJSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=C(C=C1)OC(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC(F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.
Functional Group Introduction: The difluoromethoxy group is introduced using a trifluoromethylation reaction, often involving reagents like trifluoromethyl phenyl sulfone.
Chiral Center Formation: The chiral centers are established through stereoselective reactions, such as asymmetric hydrogenation or chiral auxiliary-based methods.
Amino Group Introduction: The amino group is introduced via reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key steps include:
Catalytic Hydrogenation: Utilizing chiral catalysts to achieve high enantioselectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(1S,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The difluoromethoxy group enhances its binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Key Observations :
- Stereochemistry : The (1S,2R) configuration may confer unique target selectivity, as seen in (1S,2S)- and (1R,2R)-isomers, where stereochemistry alters receptor affinity .
Physicochemical Properties
Predicted properties of the target compound are inferred from analogs (Table 2):
*Note: Values for the target compound are extrapolated from analogs with similar substituents.
Key Findings :
- Fluorine Impact : The difluoromethoxy group likely reduces density and boiling point compared to trifluoromethoxy analogs due to lower molecular weight .
- pKa: The amino group’s basicity (predicted pKa ~12.4) aligns with related β-amino alcohols, suggesting favorable solubility in acidic environments .
Research Findings and Implications
- Synthetic Routes : Methods for analogous compounds (e.g., reductive amination or nucleophilic substitution) could be adapted for the target compound .
- Structure-Activity Relationships (SAR) : The difluoromethoxy group may enhance metabolic stability over methoxy analogs, as seen in antifungal agents .
- Contradictions : While fluorinated groups generally improve lipophilicity, excessive bulk (e.g., trifluoromethoxy) may hinder target binding compared to difluoromethoxy .
Biological Activity
(1S,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL is a chiral organic compound with a unique molecular structure that includes a difluoromethoxy group attached to a phenyl ring and a propanol backbone featuring an amino group. Its molecular formula is CHFNO, with a molecular weight of approximately 217.21 g/mol. The compound's stereochemistry contributes to its distinct biological activities and potential therapeutic applications.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various molecular targets, including enzymes and receptors. Research indicates that this compound may function as either an agonist or antagonist, influencing biochemical pathways relevant to neurological disorders and other therapeutic areas.
The mechanism of action involves binding to specific receptors or enzymes, which can modulate their activity. This can lead to alterations in signaling pathways that are critical for various physiological processes. The compound's stereochemistry plays a crucial role in determining its binding affinity and specificity towards these targets.
Research Findings
Recent studies have highlighted the compound's potential applications in medicinal chemistry and biological research. Below are some key findings:
- Enzyme Interaction : The compound has shown promise in studies involving enzyme inhibition, potentially impacting metabolic pathways associated with disease states.
- Neurological Implications : Its ability to interact with neurotransmitter receptors suggests potential applications in treating neurological disorders, though further research is needed to elucidate these effects.
Data Table: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 217.21 g/mol |
| CAS Number | 1213317-80-6 |
| Density | 1.231 ± 0.06 g/cm³ (Predicted) |
| Boiling Point | 337.3 ± 42.0 °C (Predicted) |
| pKa | 12.50 ± 0.45 (Predicted) |
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Enzyme Inhibition : A study demonstrated that this compound acts as a non-covalent inhibitor of specific enzymes involved in the coagulation cascade, showing significant potency in vitro.
- Neurotransmitter Receptor Interaction : Another investigation revealed that the compound interacts with serotonin receptors, suggesting potential implications for mood regulation and anxiety disorders.
- Pharmacokinetic Profile : Research into the pharmacokinetics of the compound indicated favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
